molecular formula C17H14O4 B191115 5,2'-Dimethoxyflavone CAS No. 6697-62-7

5,2'-Dimethoxyflavone

Cat. No. B191115
CAS RN: 6697-62-7
M. Wt: 282.29 g/mol
InChI Key: QNKIRTADURZGPG-UHFFFAOYSA-N
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Description

5,2’-Dimethoxyflavone is a compound with the molecular formula C17H14O4 . It is also known by other names such as 5-methoxy-2-(2-methoxyphenyl)chromen-4-one . The molecular weight of this compound is 282.29 g/mol .


Molecular Structure Analysis

The molecular structure of 5,2’-Dimethoxyflavone consists of a flavone backbone with two methoxy groups attached at the 5 and 2’ positions . The InChI key for this compound is QNKIRTADURZGPG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5,2’-Dimethoxyflavone is a solid compound . Its molecular weight is 282.29 g/mol, and it has a molecular formula of C17H14O4 .

Scientific Research Applications

  • Anti-inflammatory Activity : 5,7-Dimethoxyflavone demonstrated comparable anti-inflammatory effects to aspirin in a rat paw edema model, along with weak central nervous system depressant activity (Panthong et al., 1989).

  • Antidiabetic and Hypolipidemic Effects : In streptozotocin-induced diabetic rats, 5,7-Dimethoxyflavone significantly reduced blood sugar and glycosylated hemoglobin levels, while also demonstrating hypolipidemic effects by reducing serum triglycerides and cholesterol (Xie et al., 2019).

  • Pharmacokinetics and Tissue Distribution : Studies on mice revealed insights into the pharmacokinetics and tissue distribution of 5,7-Dimethoxyflavone, showing its presence in various organs post-administration, which is critical for evaluating its in vivo effects (Bei & An, 2016).

  • Cancer Chemopreventive Properties : Methylated flavones like 5,7-Dimethoxyflavone have been identified as potent inhibitors of cancer cell proliferation, showing potential as chemopreventive/chemotherapeutic agents (Walle et al., 2007).

  • Anticholinesterase Activity : 5,7-Dimethoxyflavone showed significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Sawasdee et al., 2009).

  • Drug Interaction and Metabolism : Continuous ingestion of 5,7-Dimethoxyflavone can affect the metabolism of drugs that are processed by cytochrome P450 enzymes, influencing the pharmacokinetics of these drugs (Ochiai et al., 2018).

  • Vasorelaxation Mechanisms : 5,7-Dimethoxyflavone induces endothelium-dependent relaxation in rat aortic rings, suggesting potential applications in treating cardiovascular diseases (Tep-areenan et al., 2010).

  • Antibacterial Activity : Certain flavones, including derivatives of 5,7-Dimethoxyflavone, have shown antibacterial activity against various bacterial strains, indicating potential as antimicrobial agents (Edewor & Olajire, 2011).

  • Chemotherapy Agent in Acute Lymphoblastic Leukemia : 5,7-Dimethoxyflavone was effective in inhibiting cell cycle arrest and inducing apoptosis in acute lymphoblastic leukemia cell lines, though it may antagonize the cytotoxicity of other anticancer drugs (Goto et al., 2012).

Future Directions

Flavonoids, including 5,2’-Dimethoxyflavone, have shown potential in various areas of research. For instance, 5,7-dimethoxyflavone has been shown to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways . This suggests that 5,2’-Dimethoxyflavone and similar compounds could have potential applications in the treatment of muscle diseases .

properties

IUPAC Name

5-methoxy-2-(2-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-13-7-4-3-6-11(13)16-10-12(18)17-14(20-2)8-5-9-15(17)21-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKIRTADURZGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350944
Record name 5,2'-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,2'-Dimethoxyflavone

CAS RN

6697-62-7
Record name 5,2'-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
KM Gallagher, AC Hughes, M O'Donnell… - Journal of the …, 1953 - pubs.rsc.org
… In their investigations the Indian workers prepared 5-hydroxy-2’-methoxyflavone (mp 190-191”), 5 : 2’-dimethoxyflavone (m. p, 134-135”), and 5 : 2’-dihydroxyBavone (mp 175-176”). As …
Number of citations: 12 pubs.rsc.org
M Suzuki, T Tominaga, O Ohno… - Weed Biology and …, 2018 - Wiley Online Library
Cogongrass ( Imperata cylindrica [L.] Raeusch.) is a perennial rhizomatous grass that belongs to the Poaceae and is widely distributed in tropical, subtropical and temperate regions …
Number of citations: 10 onlinelibrary.wiley.com
SH Lee, BH Moon, YH Park, EJ Lee… - Bull. Korean Chem …, 2008 - researchgate.net
Flavones are very common in nature and consist of a large group of plant metabolites. 1, 2 They have biological effects in numerous mammalian cell systems, which have led to interest …
Number of citations: 27 www.researchgate.net
鈴木将彦 - 2019 - ehime-u.repo.nii.ac.jp
Allelopathy is a biological phenomenon that plants/microorganisms produce and release certain chemicals into environment and inhibit or stimulate growth of other neighboring plants/…
Number of citations: 3 ehime-u.repo.nii.ac.jp
Y Bae, T Kim, N Park, S Choi, D Yi, S Soto, N Zamora… - Nutrients, 2022 - mdpi.com
The genus Daphnopsis has been traditionally used as a purgative, diuretic, stimulant, and psoriasis treatment. In this study, the anti-AD (atopic dermatitis) activities of the Daphnopsis …
Number of citations: 9 www.mdpi.com
Y Liu, MG Nair - Journal of natural products, 2010 - ACS Publications
Antioxidants scavenge free radicals, singlet oxygen, and electrons in cellular redox reactions. The yellow MTT [3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide] is reduced …
Number of citations: 123 pubs.acs.org
JH Looker, WW Hanneman, SA Kagal… - Journal of …, 1966 - Wiley Online Library
Solid state infrared curves (O‐H and C‐H stretching region) are given for 5, n‐dihydroxyflavones, where n is 2′, 3′, 4′, 6, 7 and 8. In chloroform solution spectra of 3,5‐…
Number of citations: 20 onlinelibrary.wiley.com
E Tuenter, J Creylman, G Verheyen, L Pieters… - Bioorganic …, 2020 - Elsevier
Genotoxic agents are capable of causing damage to genetic material and the cumulative DNA damage causes mutations, involved in the development of various pathological conditions…
Number of citations: 6 www.sciencedirect.com
YT Lin, Y Li, HC Hsu, JY Tsai, JH Lee, CJ Tai… - Biochemical …, 2022 - Elsevier
There is growing evidence of the importance of protease-activated receptor 4 (PAR4), one of thrombin receptors, as a therapeutic target in thrombotic cardiovascular diseases. In the …
Number of citations: 4 www.sciencedirect.com
H Kato-Noguchi - Plants, 2022 - mdpi.com
Imperata cylindrica is native to Southeast Asia and East Africa and has become naturalized in humid tropics, subtropics and warmer temperate zones of the world. The species is one of …
Number of citations: 15 www.mdpi.com

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